molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Cat. No.: B1269427
CAS No.: 24386-17-2
M. Wt: 240.21 g/mol
InChI Key: RDQSOEAGWZLHBE-UHFFFAOYSA-N
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Description

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is an organic compound that belongs to the furan family. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring

Preparation Methods

The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be achieved through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

2-Amino-3-cyano-4,5-di(fur-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of 2-amino-3-cyano-4,5-di(fur-2-yl)furan exhibit promising anticancer properties. For instance, a study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Antimicrobial Properties
    • Research has also highlighted the antimicrobial efficacy of this compound. In one study, it was found to possess activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Organic Synthesis Applications

  • Synthesis of Pyran Derivatives
    • The compound serves as an important intermediate in the synthesis of pyran derivatives through multicomponent reactions. For example, ultrasound-assisted methods have been employed to enhance the yield of 4H-pyrans from this compound, achieving yields up to 92% under optimized conditions .
Reaction TypeYield (%)Conditions
Ultrasound-assisted synthesis92Room temperature, water medium
Infrared irradiation98Solvent-free conditions

Material Science Applications

  • Polymer Chemistry
    • The compound has been utilized in the development of novel polymeric materials due to its ability to undergo polymerization reactions. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Studies

  • Case Study: Anticancer Activity
    • A series of derivatives were synthesized and tested for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications at specific positions on the furan rings significantly enhanced cytotoxicity compared to the parent compound .
  • Case Study: Antimicrobial Efficacy
    • In a comparative study involving several furan derivatives, this compound exhibited the highest antibacterial activity against Staphylococcus aureus and Escherichia coli, validating its potential as a scaffold for antibiotic development .

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be compared with other similar compounds, such as:

    2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has a similar structure but contains methyl groups instead of fur-2-yl groups.

    2,5-Diamidofurans: These compounds contain amide groups instead of amino and cyano groups.

    5-Hydroxymethylfurfural: This compound is a furan derivative with a hydroxymethyl group instead of amino and cyano groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H10N2O3. Its structure features two furan rings and a cyano group attached to an amino furan derivative. This unique architecture is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and fungal growth. For instance, it interacts with topoisomerase I, an enzyme critical for DNA replication in cancer cells, demonstrating potential anticancer properties .
  • Antifungal Activity : Studies indicate that this compound exhibits antifungal properties against several Candida species. Its minimum inhibitory concentration (MIC) was found to be comparable to that of standard antifungal agents like fluconazole .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting topoisomerase I, the compound disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.
  • Signal Transduction : The compound may modulate signaling pathways related to cell survival and proliferation, impacting cancer cell metabolism and growth.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. The results showed that the compound exhibited significant cytotoxicity compared to control treatments.

Cell LineIC50 (µM)Reference
PC-315
SK-LU-112

Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against six strains of Candida. The MIC values were found to be below those of fluconazole, indicating strong antifungal potential.

Candida StrainMIC (µg/mL)Reference
Candida albicans8
Candida glabrata16

Properties

IUPAC Name

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSOEAGWZLHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351930
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24386-17-2
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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